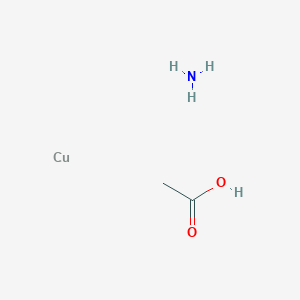
Einecs 245-422-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “acetic acid;azane;copper” is a coordination complex that involves acetic acid (ethanoic acid), azane (ammonia), and copper. Acetic acid is a colorless liquid with a pungent odor, commonly known as the main component of vinegar. Azane, more commonly known as ammonia, is a colorless gas with a characteristic pungent smell. Copper is a reddish-brown metal known for its high thermal and electrical conductivity. The combination of these three components forms a complex that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of the acetic acid;azane;copper complex typically involves the reaction of copper salts with acetic acid and ammonia. One common method is to dissolve copper(II) acetate in water and then add ammonia solution to the mixture. The reaction proceeds as follows: [ \text{Cu(CH}_3\text{COO)}_2 + 2\text{NH}_3 \rightarrow \text{Cu(NH}_3\text{)}_2(\text{CH}_3\text{COO)}_2 ]
Industrial Production Methods
Industrial production of this complex can be achieved through controlled addition of ammonia to a solution of copper acetate. The reaction is typically carried out at room temperature and atmospheric pressure. The resulting complex can be isolated by crystallization or precipitation methods.
化学反応の分析
Types of Reactions
The acetic acid;azane;copper complex undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Ligand Substitution Reactions: The ammonia ligands can be replaced by other ligands in the presence of suitable reagents.
Acid-Base Reactions: The acetic acid component can participate in acid-base reactions, donating protons to bases or accepting protons from acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Ligand Substitution: Ethylenediamine, pyridine.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Ligand Substitution: Formation of new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, the acetic acid;azane;copper complex is used as a catalyst in various organic reactions, including oxidation and reduction reactions. It is also used in the synthesis of other coordination compounds.
Biology
In biological research, this complex is studied for its potential antimicrobial properties. Copper complexes are known to exhibit antibacterial and antifungal activities, making them useful in developing new antimicrobial agents.
Medicine
In medicine, the acetic acid;azane;copper complex is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in wound healing.
Industry
In the industrial sector, this complex is used in electroplating processes, where it helps in the deposition of copper on various substrates. It is also used in the production of pigments and dyes.
作用機序
The mechanism of action of the acetic acid;azane;copper complex involves the interaction of the copper center with various molecular targets. Copper ions can interact with proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. The ammonia ligands can facilitate the transport of copper ions into cells, enhancing their biological activity. The acetic acid component can modulate the acidity of the environment, affecting the stability and reactivity of the complex.
類似化合物との比較
Similar Compounds
Copper(II) Acetate: Similar to the acetic acid;azane;copper complex but lacks the ammonia ligands.
Copper(II) Ammonia Complex: Contains ammonia ligands but lacks the acetic acid component.
Copper(II) Chloride: Another copper complex with different ligands.
Uniqueness
The acetic acid;azane;copper complex is unique due to the presence of both acetic acid and ammonia ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the stability and reactivity of the complex, making it useful in a wide range of applications.
特性
CAS番号 |
23087-46-9 |
|---|---|
分子式 |
C2H7CuNO2 |
分子量 |
140.63 g/mol |
IUPAC名 |
acetic acid;azane;copper |
InChI |
InChI=1S/C2H4O2.Cu.H3N/c1-2(3)4;;/h1H3,(H,3,4);;1H3 |
InChIキー |
STBBNCFDTGWWIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.N.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















